

A Comparative Crystallographic Analysis of 7-Azaindole Derivatives

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Compound of Interest

Compound Name: 5-Methoxy-7-azaindole

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For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide offers a comparative overview of the X-ray crystallography of 7-azaindole derivatives, focusing on two key examples: 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole. While crystallographic data for **5-Methoxy-7-azaindole** derivatives are not readily available in public databases, the analysis of these closely related structures provides valuable insights into the geometric and crystal packing features of the 7-azaindole core.

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the natural indole ring.[1] Its derivatives are integral to numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1] X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these compounds, which in turn influence their solubility, stability, and bioavailability.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole, offering a direct comparison of their key structural parameters.



Parameter	1-Acetyl-7-azaindole	5-Bromo-7-azaindole
Chemical Formula	C ₉ H ₈ N ₂ O	C7H5BrN2
Molecular Weight	160.17 g/mol	197.03 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P212121	P21/c
a (Å)	5.891(2)	10.123(2)
b (Å)	10.345(3)	9.897(2)
c (Å)	12.567(4)	14.872(3)
α (°)	90	90
β (°)	90	109.43(3)
y (°)	90	90
Volume (ų)	765.8(4)	1404.9(5)
Z	4	8
Calculated Density (g/cm³)	1.389	1.867
R-factor (%)	4.9	4.6

Data for 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole are compiled from publicly available crystallographic information.[1]

Discussion of Structural Differences and the Influence of a 5-Methoxy Group

The comparison between 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole reveals significant differences in their crystal packing, as evidenced by their distinct crystal systems and space groups. The smaller, more planar 5-Bromo-7-azaindole packs more densely than the 1-Acetyl derivative, which has a rotatable acetyl group. A key feature of 5-Bromo-7-azaindole's crystal structure is the formation of dimers through dual N-H···N hydrogen bonds.[1]



While experimental data for **5-Methoxy-7-azaindole** is unavailable, we can hypothesize its structural characteristics. The methoxy group at the 5-position would introduce a new hydrogen bond acceptor and could influence the electronic properties and planarity of the ring system. This could lead to different crystal packing arrangements compared to the bromo- and acetyl-derivatives, potentially impacting its physical properties.

Experimental Protocols

The following is a generalized protocol for the X-ray crystallography of small organic molecules like 7-azaindole derivatives.

Synthesis and Crystallization

- Synthesis: 1-Acetyl-7-azaindole can be synthesized via the N-acetylation of 7-azaindole using acetic anhydride.[2] 5-Bromo-7-azaindole can be prepared through various synthetic routes, often involving the bromination of the 7-azaindole core.
- Purification: The synthesized compound is purified to a high degree (typically >98%) using techniques such as column chromatography or recrystallization.
- Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Vapor diffusion techniques, where a precipitant is slowly introduced into the solution, can also be employed. For azaindole derivatives, solvents like ethanol, methanol, or mixtures with less polar solvents like hexane are often used.

X-ray Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal is rotated, and a series of diffraction images are recorded at different orientations.



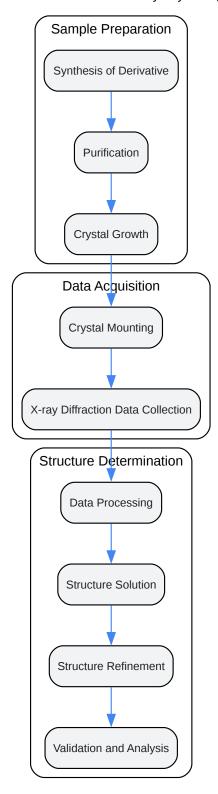
- Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate molecular structure.

Visualizations

The following diagrams illustrate the general workflow of X-ray crystallography and the molecular structures of the compared 7-azaindole derivatives.



Experimental Workflow for X-ray Crystallography



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A flowchart illustrating the major steps in an X-ray crystallography experiment.



Molecular Structures of 7-Azaindole Derivatives

5-Bromo-7-azaindole

bromo

1-Acetyl-7-azaindole

acetyl

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Comparison of the 2D structures of 1-Acetyl-7-azaindole and 5-Bromo-7-azaindole.

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References

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